Cholest-5-en-3beta-yl 2-ethylhexanoate

Description

Chemical Structure and Stereochemical Features

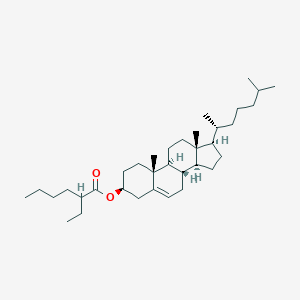

Cholest-5-en-3beta-yl 2-ethylhexanoate possesses a complex molecular architecture characterized by the esterification of cholesterol's hydroxyl group at the 3β position with 2-ethylhexanoic acid. The compound maintains the fundamental steroid backbone of cholesterol, featuring four fused rings with specific stereochemical configurations at multiple chiral centers. The systematic IUPAC nomenclature identifies this compound as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethylhexanoate, reflecting its precise stereochemical arrangement.

The 2-ethylhexanoic acid moiety introduces a branched fatty acid component that significantly influences the compound's physical and chemical properties. This branching at the second carbon position creates additional steric interactions that affect molecular packing and liquid crystalline behavior. The ester linkage between the cholesterol backbone and the fatty acid chain serves as a critical structural element that determines the compound's conformational flexibility and intermolecular interactions.

Molecular Properties and Physical Characteristics

The compound exhibits distinct physical properties that reflect its molecular structure and intermolecular interactions. The predicted density of 0.97 g/cm³ indicates a relatively compact molecular packing, while the high boiling point suggests strong intermolecular forces arising from both the rigid cholesterol backbone and the flexible alkyl chain. These properties are consistent with the compound's ability to form stable liquid crystalline phases under appropriate conditions.

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-8-10-14-26(9-2)33(36)37-28-19-21-34(6)27(23-28)15-16-29-31-18-17-30(25(5)13-11-12-24(3)4)35(31,7)22-20-32(29)34/h15,24-26,28-32H,8-14,16-23H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWZDRPKXFFKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961622 | |

| Record name | Cholest-5-en-3-yl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41329-01-5 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(2-ethylhexanoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acyl Chloride Method

The acyl chloride route is a widely adopted strategy for sterol esterification. In this method, 2-ethylhexanoic acid is first converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. Cholesterol is then combined with the acyl chloride in an anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) to neutralize HCl byproducts.

A representative procedure involves dissolving cholesterol (1 equiv.) in DCM under nitrogen, followed by dropwise addition of 2-ethylhexanoyl chloride (1.2 equiv.) and DMAP (0.1 equiv.). The reaction proceeds at room temperature for 12–24 hours, with completion monitored by thin-layer chromatography (TLC). Workup includes sequential washes with saturated sodium bicarbonate (NaHCO₃) and brine to remove unreacted reagents, followed by drying over magnesium sulfate (MgSO₄) and purification via silica gel chromatography. Yields for this method approximate 50%, with purity exceeding 95% after chromatography.

DCC-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) coupling offers an alternative pathway that avoids handling corrosive acyl chlorides. Here, 2-ethylhexanoic acid is activated in situ by DCC, forming an O-acylisourea intermediate that reacts with cholesterol’s hydroxyl group. DMAP is often added to catalyze the reaction and suppress racemization.

In a documented protocol, 2-ethylhexanoic acid (1.05 equiv.) and DCC (1.0 equiv.) are dissolved in DCM at 0°C. Cholesterol (1.0 equiv.) and DMAP (0.06 equiv.) are added, and the mixture is stirred for 24 hours at room temperature. The precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is washed with NaHCO₃ and brine. Column chromatography (9:1 isohexane/ethyl acetate) yields the product in 38–40% isolated yield. While this method minimizes exposure to aggressive reagents, the necessity to remove DCU and the moderate yields pose scalability challenges.

Acid Anhydride Activation

While acetic anhydride is commonly used for acetylation (e.g., in cholesterol derivative synthesis), its application to 2-ethylhexanoate esters is less documented. Theoretical frameworks suggest that 2-ethylhexanoic anhydride could react with cholesterol under heated conditions in pyridine, though yields and practicality require further validation.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Optimal solvent systems include DCM and THF due to their ability to dissolve both cholesterol and acylating agents. Elevated temperatures (e.g., 40–50°C) accelerate reaction kinetics but risk side reactions, such as oxidation or decomposition of the sterol backbone. For DCC-mediated couplings, maintaining temperatures below 25°C during initial mixing improves intermediate stability.

Stoichiometry and Catalysis

Molar ratios of 1.2:1 (acylating agent:cholesterol) ensure complete conversion, while DMAP concentrations above 0.05 equiv. enhance reaction rates without promoting side products. Excess DCC (1.5–2.0 equiv.) is often employed to compensate for moisture sensitivity.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purification, with eluent systems such as 8.5:1.5 isohexane/ethyl acetate effectively separating the product from unreacted cholesterol and fatty acid derivatives. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms purity, while nuclear magnetic resonance (NMR) spectroscopy verifies ester linkage formation (e.g., δ 4.7 ppm for the 3β-proton in cholesterol esters).

Crystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) provides an alternative purification route, though yields are generally lower (30–35%) due to the compound’s high lipophilicity.

Applications and Derivatives

Cholest-5-en-3beta-yl 2-ethylhexanoate serves as a precursor for polymerizable lipids, such as bis(cyclam)-capped cholesterol derivatives used in gene delivery. Its branched-chain ester group enhances thermal stability in poly(L-lactide) copolymers, making it valuable in biodegradable materials . Future research directions include optimizing enzymatic synthesis and exploring hybrid methods that combine chemical and biocatalytic steps.

Chemical Reactions Analysis

Types of Reactions: Cholest-5-en-3beta-yl 2-ethylhexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry: Cholest-5-en-3beta-yl 2-ethylhexanoate is used as a precursor in the synthesis of various cholesterol derivatives. It serves as a model compound for studying esterification and other organic reactions .

Biology: In biological research, this compound is used to study the metabolism and transport of cholesterol esters in cells. It helps in understanding the role of cholesterol esters in cellular processes and diseases .

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders. It is also used in the formulation of lipid-based drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. It acts as an emollient and stabilizer in various formulations .

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-yl 2-ethylhexanoate involves its interaction with cellular lipid metabolism pathways. The compound is hydrolyzed by esterases to release cholesterol and 2-ethylhexanoic acid. Cholesterol is then incorporated into cellular membranes or metabolized further . The molecular targets include enzymes involved in cholesterol metabolism and transport proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical differences between Cholest-5-en-3beta-yl 2-ethylhexanoate and its analogs:

Functional Group Impact on Properties

Aliphatic vs. Aromatic Esters

- 2-ethylhexanoate (Target Compound): The branched aliphatic chain enhances hydrophobicity and flexibility, favoring miscibility with lipids or polymers. This contrasts with aromatic esters (e.g., benzoate derivatives), where rigid planar structures promote crystallinity and liquid crystal behavior .

- However, steric hindrance may reduce enzymatic or chemical reactivity compared to simpler esters.

Collision Cross-Section (CCS) and Mass Spectrometry

- The target compound’s CCS values (~239.5 Ų for [M+H]⁺) reflect its compact conformation in the gas phase, influenced by the flexible aliphatic chain. In contrast, aromatic analogs like p-ethoxybenzoate may exhibit larger CCS due to extended planar structures .

Biological Activity

Cholest-5-en-3beta-yl 2-ethylhexanoate is a cholesterol ester that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from cholesterol and 2-ethylhexanoic acid. Its chemical formula is , and it is characterized by a hydrophobic structure that influences its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Fluidity Modulation : Cholesterol esters play a crucial role in maintaining membrane fluidity, which is vital for cellular function and signaling.

- Lipid Metabolism : This compound may influence lipid metabolism pathways, potentially affecting cholesterol homeostasis and lipid profiles in biological systems.

- Cell Signaling : Cholesterol esters are known to participate in various signaling pathways, including those related to inflammation and cell proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antioxidant Activity

- Cholesterol esters have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

2. Anti-inflammatory Effects

- Studies suggest that this compound may modulate inflammatory responses, potentially benefiting conditions such as atherosclerosis.

3. Lipid-Lowering Effects

- There is evidence that this compound can influence lipid levels, particularly in reducing triglycerides and low-density lipoprotein (LDL) cholesterol.

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in serum cholesterol levels, indicating its potential as a cholesterol-lowering agent .

- Cell Culture Experiments : In vitro studies using human cell lines revealed that this compound enhances the expression of genes involved in lipid metabolism while downregulating pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | |

| Anti-inflammatory Effects | Modulation of cytokine expression | |

| Lipid-Lowering Effects | Regulation of lipid metabolism genes |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Its hydrophobic nature allows it to integrate into lipid membranes effectively, influencing cellular functions.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.